

# Spectroscopic Profile of 5-Methyl-3-hexen-2-one: A Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-3-hexen-2-one

Cat. No.: B1593448

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-3-hexen-2-one**, a key organic compound with applications in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

## Spectroscopic Data Summary

The spectroscopic data for **5-Methyl-3-hexen-2-one** is crucial for its identification and characterization. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in structured format			

Further analysis of publicly available spectra is required to populate this table with precise chemical shifts, coupling constants, and integration values.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in structured format	

Detailed peak assignments for the  $^{13}\text{C}$  NMR spectrum are pending further data acquisition and analysis.

**Table 3: Infrared (IR) Spectroscopy Data**

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Assignment
~1670	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
~1630	C=C stretch
~2960	C-H stretch (alkane)

This table provides general absorption regions. A detailed peak list from an experimental spectrum is needed for a complete analysis.

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity	Assignment
112	Molecular Ion $[\text{M}]^+$	
97	Third Highest	$[\text{M} - \text{CH}_3]^+$
43	Top Peak	$[\text{CH}_3\text{CO}]^+$
41	Second Highest	

The fragmentation pattern suggests the presence of a methyl ketone and an isopropyl group.

## Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for the analysis of a liquid ketone like **5-Methyl-3-hexen-2-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- A sample of **5-Methyl-3-hexen-2-one** (typically 5-25 mg for  $^1\text{H}$  NMR and 20-100 mg for  $^{13}\text{C}$  NMR) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.7 mL).
- The solution is transferred to a clean, dry 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

### Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).
- $^1\text{H}$  NMR: A standard one-pulse experiment is typically used. Parameters such as spectral width, acquisition time, and relaxation delay are optimized.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

### Sample Preparation:

- For a neat liquid sample like **5-Methyl-3-hexen-2-one**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the clean salt plates is recorded.
- The spectrum of the sample is then acquired, typically over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Sample Introduction and Ionization:

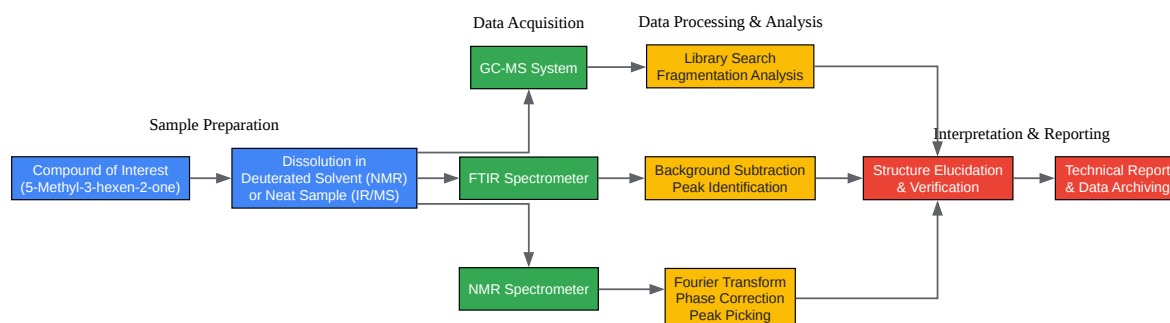
- For a volatile compound like **5-Methyl-3-hexen-2-one**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
- The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
- The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

Data Acquisition:

- Instrument: A GC-MS system.
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating a mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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